Foreword: The Strategic Importance of Substituted Biphenyls
Foreword: The Strategic Importance of Substituted Biphenyls
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3'-methoxybiphenyl
In the landscape of modern chemical synthesis and drug discovery, the biphenyl scaffold represents a privileged structure. Its inherent conformational flexibility and ability to present substituents in distinct spatial orientations make it a cornerstone for creating novel molecular entities. 4-Bromo-3'-methoxybiphenyl is a prime exemplar of this class, offering a synthetically versatile platform. The strategic placement of a bromine atom and a methoxy group on separate phenyl rings provides orthogonal handles for chemical modification. This guide offers an in-depth exploration of its core physicochemical properties, providing the foundational knowledge necessary for its effective application in research and development.
Molecular Identity and Structural Characteristics
4-Bromo-3'-methoxybiphenyl is an organic compound featuring a biphenyl core with a bromine substituent at the 4-position of one phenyl ring and a methoxy group at the 3'-position of the other.
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IUPAC Name : 1-bromo-4-(3-methoxyphenyl)benzene[1]
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CAS Number : 74447-69-1[2]
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Molecular Formula : C₁₃H₁₁BrO[2][]
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SMILES : COc1cccc(c1)c2ccc(cc2)Br
This structure is fundamental to its utility. The carbon-bromine bond serves as a key reactive site for forming new carbon-carbon or carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. The methoxy group, a moderate electron-donating group, influences the electronic properties of its host ring and can be a site for ether cleavage to reveal a phenol if required.
Core Physicochemical Properties
The physical properties of a compound dictate its handling, purification, and formulation. The data for 4-Bromo-3'-methoxybiphenyl are summarized below. It is crucial to distinguish this isomer from others like 4-bromo-4'-methoxybiphenyl, which possesses different physical constants due to symmetry.
| Property | Value | Source |
| Molecular Weight | 263.13 g/mol | [2][] |
| Boiling Point | 132°C at 0.1 mmHg | [2] |
| Density | 1.350 g/cm³ | [2] |
| Flash Point | 140 °C | [2] |
| XLogP3 | 4.2 | [4] |
| Polar Surface Area (PSA) | 9.2 Ų | [4] |
Note: The melting point for the related isomer, 4-bromo-4'-methoxybiphenyl, is frequently reported as 143-145 °C, highlighting the significant impact of substituent position on the crystal lattice energy.[5]
Spectroscopic Profile for Structural Verification
Accurate structural confirmation is non-negotiable in scientific research. The following spectroscopic data are characteristic of 4-Bromo-3'-methoxybiphenyl and serve as a benchmark for identity and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the bromo-substituted ring will appear as two doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. The protons on the methoxy-substituted ring will present a more complex splitting pattern (an ABCX system) typical of a 1,3-disubstituted ring. A sharp singlet integrating to three protons around 3.8 ppm will confirm the presence of the methoxy group.
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¹³C NMR : The carbon NMR spectrum should display 13 distinct signals for the 13 carbon atoms, unless there is accidental peak overlap. Key signals include the carbon attached to the methoxy group (~55 ppm), the carbons attached to the bromine and the other phenyl ring, and the remaining aromatic carbons in the typical 110-160 ppm region.[6]
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming molecular weight and elemental composition.
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Molecular Ion Peak : The electron ionization (EI) mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (~1:1 ratio). This pattern is the hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected peaks will be at m/z 262 and 264.[7]
Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of the functional groups present.
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C-O Stretching : A strong absorption band around 1250-1000 cm⁻¹ is indicative of the aryl ether (methoxy group).
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Aromatic C=C Stretching : Multiple sharp peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic rings.
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C-H Stretching : Signals above 3000 cm⁻¹ are due to the aromatic C-H bonds.
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C-Br Stretching : A peak in the lower frequency region, typically 600-500 cm⁻¹, corresponds to the carbon-bromine bond.
Synthesis, Reactivity, and Application
Synthesis via Suzuki-Miyaura Cross-Coupling
The most reliable and versatile method for synthesizing substituted biphenyls like 4-Bromo-3'-methoxybiphenyl is the Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
Causality in Experimental Design : The choice of the Suzuki reaction is deliberate. It exhibits excellent functional group tolerance, meaning that sensitive groups like the methoxy ether are preserved. The reaction conditions are generally mild, and yields are high. The workflow involves the reaction of 1,4-dibromobenzene with 3-methoxyphenylboronic acid (or vice versa, coupling 4-bromophenylboronic acid with 1-bromo-3-methoxybenzene) in the presence of a palladium catalyst and a base.
Caption: Workflow for Suzuki-Miyaura synthesis.
Reactivity and Role as a Chemical Intermediate
4-Bromo-3'-methoxybiphenyl is not typically an end-product but rather a valuable building block.[10]
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The Bromine Handle : The C-Br bond is the primary site for further elaboration. It readily participates in a variety of cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc.), allowing for the introduction of diverse aryl, alkyl, vinyl, or amino groups.[11] This makes it an invaluable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.[12][13]
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The Methoxy Group : The methoxy group directs electrophilic aromatic substitution to the ortho and para positions of its ring (positions 2', 4', and 6'). While less reactive than the C-Br bond for coupling, this allows for late-stage functionalization such as nitration or halogenation if desired.
Experimental Protocols for Quality Control and Synthesis
The following protocols are designed to be self-validating, ensuring reliable and reproducible results.
Protocol 1: Melting Point Determination
Objective : To determine the melting range of a solid sample as an indicator of purity.
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Preparation : Ensure the sample is completely dry and finely powdered.
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Loading : Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Instrumentation : Place the capillary tube into a calibrated melting point apparatus.
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Heating : Heat the sample rapidly to about 15-20 °C below the expected melting point.
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Measurement : Decrease the heating rate to 1-2 °C per minute.
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Recording : Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure compound will have a sharp melting range (typically < 2 °C).
Protocol 2: Detailed Synthesis via Suzuki-Miyaura Coupling
Objective : To synthesize 4-Bromo-3'-methoxybiphenyl from commercial starting materials.
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Vessel Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylboronic acid (1.0 eq), 1-bromo-3-methoxybenzene (1.05 eq), and potassium carbonate (2.5 eq).
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Inerting : Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes. This step is critical as the palladium catalyst can be deactivated by oxygen.
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Solvent Addition : Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.
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Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), under a positive pressure of nitrogen.
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Reaction : Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 3: Purity Assessment by HPLC
Objective : To determine the purity of the synthesized product with high precision.
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Sample Preparation : Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Create a dilution for analysis (e.g., 100 µg/mL).
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Instrumentation : Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm).
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Mobile Phase : Prepare a mobile phase, typically a mixture of acetonitrile (Solvent B) and water (Solvent A), often with 0.1% trifluoroacetic acid in each.
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Elution : Run a gradient elution method, for example, starting from 50% B to 95% B over 15 minutes. This ensures that impurities with different polarities are well-separated from the main product peak.
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Analysis : Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.
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